molecular formula C23H31ClO4 B1671721 Ilicicolin C CAS No. 22562-67-0

Ilicicolin C

Cat. No. B1671721
CAS RN: 22562-67-0
M. Wt: 406.9 g/mol
InChI Key: IJEHYEVNWOYGMS-WGUBEYSISA-N
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Description

Ilicicolin C is a natural antibiotic derived from a fungal source . It is also known by its chemical name, 5-chloro-2,4-dihydroxy-6-methyl-3-[(E)-3-methyl-5-[(1S,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]pent-2-enyl]benzaldehyde .


Molecular Structure Analysis

The molecular formula of Ilicicolin C is C23H31ClO4 . Its exact mass is 406.19 and its molecular weight is 406.940 .

Scientific Research Applications

Inhibition of Cytochrome bc1 Complex

Ilicicolin H, closely related to Ilicicolin C, has been shown to inhibit mitochondrial respiration by targeting the cytochrome bc1 complex. It inhibits the ubiquinol-cytochrome c reductase activity of the yeast bc1 complex, indicating that it binds to the Qn site of the bc1 complex. This action is comparable to that of antimycin, another inhibitor binding at the same site. However, Ilicicolin H binds differently, as evidenced by its distinct effects on the absorption spectrum of cytochrome b (Gutiérrez-Cirlos, Merbitz-Zahradnik, & Trumpower, 2004).

Biosynthesis and Antifungal Properties

Research on the biosynthetic gene cluster (BGC) of Ilicicolin H, which has similar antifungal activities to Ilicicolin C, shows its potential as a broad-spectrum antifungal agent. The study identifies the process of heterologous production and a shunt product, Ilicicolin J, which possesses similar antifungal activities. This research provides a foundation for future biosynthesis of Ilicicolin H analogues (Lin et al., 2019).

Antibacterial Properties

Ilicicolinic acids, including compounds structurally related to Ilicicolin C, have been isolated from certain fungi and demonstrated antibacterial activity in vitro. This suggests a potential application of Ilicicolin C in antibacterial treatments (Nirma, Eparvier, & Stien, 2015).

Antitumor Effects

Ilicicolin A, another compound related to Ilicicolin C, has shown antitumor effects in castration-resistant prostate cancer. It acts by suppressing the EZH2 signaling pathway, suggesting that Ilicicolin C could potentially have similar antitumor effects (Guo et al., 2021).

Enzymatic Reactions in Biosynthesis

A study on the biosynthesis of Ilicicolin H, closely related to Ilicicolin C, revealed an enzymatic process catalyzing an inverse-electron demand Diels-Alder reaction. This process is critical for the observed antifungal activity of Ilicicolin H and adds to the understanding of biosynthetic pathways for such compounds (Zhang et al., 2019).

Mechanism of Action

Compounds of the ascochlorin family such as Ilicicolin C show a wide range of inhibitory effects on farnesyl protein transferase (FPTase) activity and a significant inhibitory effect on the activity of testosterone 5a-reductase . They also have a moderate inhibitory activity toward the enzymes acetyl-cholinesterase (AChE) and b-glucuronidase .

Future Directions

The future of antifungal drug therapy includes novel compounds and targets . The unique chemical structures and targets of these compounds, including Ilicicolin C, will provide valuable hints for further exploiting new antifungals . In addition, the heterologous production of Ilicicolin H in Aspergillus nidulans has been reported, which could provide a base for future combinatorial biosynthesis of Ilicicolin C analogues .

properties

IUPAC Name

5-chloro-2,4-dihydroxy-6-methyl-3-[(E)-3-methyl-5-[(1S,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]pent-2-enyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClO4/c1-13(10-11-23(5)14(2)7-9-19(26)16(23)4)6-8-17-21(27)18(12-25)15(3)20(24)22(17)28/h6,12,14,16,27-28H,7-11H2,1-5H3/b13-6+/t14-,16+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEHYEVNWOYGMS-WGUBEYSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1(C)CCC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)CC/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ilicicolin C

CAS RN

22562-67-0
Record name Ilicicolin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022562670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ILICICOLIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AQ318S49N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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